molecular formula C8H15NO3S B1445799 N-tert-butyl-1-formylcyclopropane-1-sulfonamide CAS No. 1409950-09-9

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Cat. No. B1445799
CAS RN: 1409950-09-9
M. Wt: 205.28 g/mol
InChI Key: HWRWXSHAVJWSCE-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a chemical compound with the molecular formula C8H15NO3S . It is available in powder form .


Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes compounds like “N-tert-butyl-1-formylcyclopropane-1-sulfonamide”, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .


Molecular Structure Analysis

The InChI code for “N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is 1S/C9H17NO3S/c1-8(2,3)10-14(12,13)9(7-11)5-4-6-9/h7,10H,4-6H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-tert-butyl-1-formylcyclopropane-1-sulfonamide” is a powder . The molecular weight of the compound is 205.28 g/mol.

Scientific Research Applications

Organic Synthesis

N-tert-butyl-1-formylcyclopropane-1-sulfonamide: is a valuable reagent in organic synthesis. It can be used to introduce the tert-butylsulfonyl (t-BuSO2) protecting group . This group is particularly useful for protecting amines in complex organic molecules during multi-step syntheses. The t-BuSO2 group is stable under a variety of conditions but can be removed under mild acidic or basic conditions, making it a versatile choice for synthetic chemists.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of potential pharmacological agents . Its cyclopropane core is a common motif in many bioactive molecules, and the introduction of the sulfonamide functionality can lead to compounds with interesting biological activities, such as enzyme inhibition.

Material Science

The sulfonamide group in N-tert-butyl-1-formylcyclopropane-1-sulfonamide can interact with various materials, potentially leading to applications in material science . For example, it could be used to modify the surface properties of polymers or to create new types of sensors that respond to chemical stimuli.

Catalysis

This compound might be used as a ligand or a structural component in catalysts . The unique geometry of the cyclopropane ring and the electronic properties of the sulfonamide group could influence the catalytic activity, selectivity, or stability of metal complexes used in catalytic processes.

Agrochemical Research

In agrochemical research, N-tert-butyl-1-formylcyclopropane-1-sulfonamide could be a precursor for the development of new pesticides or herbicides . The structural uniqueness of the compound could lead to the discovery of substances with novel modes of action against pests and weeds.

Environmental Science

The compound’s potential to form derivatives that are sensitive to various environmental factors makes it interesting for environmental science applications . It could be used in the development of probes or indicators for monitoring environmental pollutants or changes in ecosystems.

Nanotechnology

Due to its reactive functional groups, N-tert-butyl-1-formylcyclopropane-1-sulfonamide could be employed in the synthesis of nanomaterials . It might be used to create nanoparticles with specific surface functionalities or to construct molecular scaffolds for nanostructures.

Analytical Chemistry

Lastly, in analytical chemistry, derivatives of this compound could be used as standards or reagents in various analytical techniques . For instance, it could be used in mass spectrometry to help identify or quantify other compounds based on the unique fragmentation patterns of its derivatives.

properties

IUPAC Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRWXSHAVJWSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213882
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

CAS RN

1409950-09-9
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round-bottom flask equipped with a stir bar was added N-(tert-butyl)cyclopropanesulfonamide (10.0 g, 56.4 mmol) and THF (220 mL). The flask was placed under a nitrogen atmosphere and the solution was then cooled to −78° C. To the stirred solution was added dropwise over 10 minutes n-butyllithium (46.3 mL, 2.5M in hexanes). The resulting solution was stirred at −78° C. for 30 mins and then the cold bath was removed and the solution was allowed to warm to room temperature temperature with stirring for 30 mins. The solution was cooled to −78° C. To the solution was added N,N-dimethylformamide (13.1 mL, 169 mmol). The solution was allowed to slowly warm to room temperature with stirring for 17 h. The mixture was concentrated and the resulting yellow residue was dissolved in EtOAc (100 mL). The solution was transferred to a separatory funnel and was washed with aq. 1N HCl (150 mL). The aqueous phase was extracted with EtOAc (2×100 mL) and the combined organics were washed with sat. aq. NaCl (50 mL); dried over Na2SO4; and filtered. The filtrate concentrated in vacuo to afford a yellow viscous oil which solidified upon standing at room tempearture. This material was dissolved in EtOAc (10 mL); diluted with hexanes (50 mL); and the resulting solution was then stored at −78° C. for 2 h upon which crystals formed. The crystals were collected via filtration; were washed with cold hexanes; and residual solvent was removed in vacuo to afford N-(tert-butyl)-1-formylcyclopropane-1-sulfonamide as a colorless, crystalline solid (8.89 g, 77%). 1H NMR (500 MHz, CDCl3) δ 9.52 (s, 1H), 4.72 (br. s., 1H), 1.90-1.85 (m, 2H), 1.66-1.62 (m, 2H), 1.36 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46.3 mL
Type
reactant
Reaction Step Two
Quantity
13.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 2
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 3
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 4
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 5
N-tert-butyl-1-formylcyclopropane-1-sulfonamide
Reactant of Route 6
N-tert-butyl-1-formylcyclopropane-1-sulfonamide

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